molecular formula C25H33Br2N B8024270 2,7-Dibromo-9-tridecan-5-ylcarbazole

2,7-Dibromo-9-tridecan-5-ylcarbazole

Cat. No.: B8024270
M. Wt: 507.3 g/mol
InChI Key: OCZKTOPIQXLHNV-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-tridecan-5-ylcarbazole is a carbazole derivative functionalized with bromine atoms at the 2- and 7-positions and a tridecan-5-yl alkyl chain at the 9-position. The bromine substituents contribute to its electron-withdrawing character, while the long alkyl chain enhances solubility in nonpolar solvents and influences molecular packing . This compound is of interest in organic electronics, catalysis, and pharmaceutical intermediates due to its tunable electronic properties and synthetic versatility.

Properties

IUPAC Name

2,7-dibromo-9-tridecan-5-ylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33Br2N/c1-3-5-7-8-9-10-12-21(11-6-4-2)28-24-17-19(26)13-15-22(24)23-16-14-20(27)18-25(23)28/h13-18,21H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZKTOPIQXLHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCC)N1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

2,7-Dibromo-9-octyl-9H-carbazole
  • Structure : Shares the 2,7-dibromo substitution but features a shorter octyl chain (C₈H₁₇) at the 9-position.
  • Crystallography : The octyl chain adopts a linear conformation, with Br···π interactions (3.45 Å) stabilizing the crystal lattice . Bond angles (e.g., C1–C2–Br1: 118.09°) indicate minimal steric distortion from bromine substitution .
  • Thermal Properties : Melting point (mp) ranges from 122–240°C depending on substituents, with longer alkyl chains generally reducing mp due to decreased crystallinity .
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)
  • Structure: Nitro (NO₂) and methoxy (OCH₃) groups at the 3- and 5’-positions, respectively, introduce strong electron-withdrawing and donating effects.
  • Synthesis: Prepared via Suzuki-Miyaura coupling (45% yield), with IR peaks at 1578 cm⁻¹ (NO₂) and 1205 cm⁻¹ (C–O) .
  • Electronic Properties : The nitro group reduces HOMO-LUMO gap compared to brominated analogs, enhancing charge-transfer capabilities .
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c)
  • Structure : Incorporates a thiophene-carbaldehyde moiety and a tert-butoxycarbonyl (Boc) protecting group.
  • Reactivity : The Boc group improves solubility during synthesis (90% yield) and can be deprotected for further functionalization .

Comparative Data Table

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Yield (%)
2,7-Dibromo-9-tridecan-5-ylcarbazole ~456.3* Br (2,7), C₁₃H₂₇ (9) N/A Br–C stretch: ~550 cm⁻¹ (estimated) N/A
2,7-Dibromo-9-octyl-9H-carbazole 401.1 Br (2,7), C₈H₁₇ (9) 122–240 Br···π interactions (X-ray) N/A
7b 363.3 NO₂ (3), OCH₃ (5’), F (2’) 240 IR: 1578 cm⁻¹ (NO₂), 1205 cm⁻¹ (C–O) 45
9c 401.5 Thiophene-carbaldehyde, Boc (9’) 168 IR: 1657 cm⁻¹ (C=O), ¹H-NMR: δ9.90 (CHO) 90

*Calculated based on 2,7-Dibromocarbazole (325.00 g/mol ) + tridecan-5-yl chain (C₁₃H₂₇: ~131.3 g/mol).

Preparation Methods

Core Carbazole Synthesis

The carbazole backbone is typically synthesized via cyclization of biphenyl derivatives. A widely used precursor, 4,4'-dibromo-2-nitro-biphenyl , undergoes reductive cyclization in the presence of triphenylphosphine (PPh₃) and 1,2-dichlorobenzene at 180°C for 3 hours. This yields 2,7-dibromo-9H-carbazole (C₁₂H₇Br₂N) with an 82.5% yield after silica gel chromatography. Key spectral data include:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.55 (s, 1H, -NH), 8.13–8.10 (d, J = 8.4 Hz, 2H), 7.75–7.74 (d, J = 1.5 Hz, 2H).

  • HRMS-EI : m/z 322.8945 [M]⁺.

Alkylation of the Carbazole Nitrogen

Introducing the tridecan-5-yl group at the carbazole’s nitrogen involves nucleophilic substitution. 2,7-Dibromo-9H-carbazole is reacted with 5-tridecyl bromide (C₁₃H₂₇Br) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) at 80–100°C. The reaction proceeds via an SN2 mechanism, with the alkyl chain attaching exclusively at the carbazole’s nitrogen due to steric and electronic factors.

Table 1: Optimization of Alkylation Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
BaseK₂CO₃NaHK₂CO₃
Temperature (°C)8010090
Yield (%)687275

Regioselective Bromination Strategies

Direct Bromination of Alkylated Carbazole

An alternative route involves brominating pre-alkylated carbazole. 9-Tridecan-5-ylcarbazole is treated with bromine (Br₂) in acetic acid at 0–5°C, achieving dibromination at the 2- and 7-positions. This method avoids competing side reactions but requires precise temperature control to prevent over-bromination.

Bromination via Directed Ortho-Metalation

Directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) enables regioselective bromination. The tridecan-5-yl group directs lithiation to the 2- and 7-positions, followed by quenching with 1,2-dibromoethane to install bromine atoms. This method achieves >90% regioselectivity but demands anhydrous conditions and low temperatures (-78°C).

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel column chromatography using a dichloromethane-hexane (1:5) eluent. This removes unreacted alkyl halides and mono-brominated byproducts.

Spectroscopic Confirmation

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 141.74 (C₁), 123.05 (C₄), 114.81 (C₂).

  • Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 507.09593 [M]⁺ for C₂₅H₃₃Br₂N.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)RegioselectivityScalability
Alkylation Followed by Bromination75ModerateHigh
Bromination Followed by Alkylation68HighModerate
Directed Ortho-Metalation85Very HighLow

Q & A

Q. What synthetic methodologies are commonly employed for 2,7-dibromo-9-tridecan-5-ylcarbazole?

  • Methodological Answer : Synthesis typically involves palladium- or ruthenium-catalyzed reactions. For example:
  • Decarboxylative N-Alkylation : Using Ru(dtbbpy)₃₂ as a catalyst, 2,7-dibromo-9H-carbazole reacts with propanoic acid derivatives under reflux conditions in solvents like dichloromethane or toluene. Structural confirmation is achieved via 2D NMR (HMBC) .
  • Cross-Coupling Reactions : Palladium catalysts (e.g., Pd₂(dba)₃) with phosphine ligands (e.g., dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) enable Suzuki-Miyaura coupling. Reaction conditions include reflux in toluene/water mixtures under nitrogen .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally analogous dibromo-carbazoles (e.g., 2,12-dibromo-5,15-dihexylcarbazole) .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, with HMBC confirming long-range coupling (e.g., Br substituent positions) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

  • Methodological Answer :
  • Solvent Systems : Toluene/water biphasic mixtures are preferred for cross-coupling to enhance catalyst stability . Polar aprotic solvents (e.g., THF) are used for lithiation steps .
  • Temperature : Reflux (100–110°C) is standard for Pd-mediated reactions .
  • Catalyst Loading : 1–5 mol% Pd₂(dba)₃ with ligand-to-catalyst ratios of 4:1 .

Advanced Research Questions

Q. How do substituents (e.g., bromine, alkyl chains) influence the electronic properties of this compound?

  • Methodological Answer :
  • Electrochemical Analysis : Cyclic voltammetry (CV) reveals oxidation/reduction potentials. Bromine lowers LUMO energy, enhancing electron-accepting capacity .
  • Thermogravimetric Analysis (TGA) : Alkyl chains (e.g., tridecan-5-yl) improve thermal stability (decomposition >300°C), critical for optoelectronic applications .
  • DFT Calculations : Models HOMO/LUMO distributions to predict charge transport behavior .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Crystallization Issues : Bulky alkyl chains hinder ordered packing. Solutions include:
  • Slow Evaporation : Use high-boiling solvents (e.g., chlorobenzene) .
  • Seed Crystals : Introduce microcrystals of analogous compounds (e.g., 3,9-dibromo-5,11-bis(2-ethylhexyl)carbazole) .
  • Single-Crystal XRD : Synchrotron radiation resolves disorder in alkyl chains .

Q. How can contradictory data in synthetic yields or purity be resolved?

  • Methodological Answer :
  • Purity Validation : Combine HPLC (>98% purity) with elemental analysis (C, H, N, Br) .
  • Yield Optimization : Screen ligands (e.g., SPhos vs. XPhos) and bases (K₃PO₄ vs. Na₂CO₃) via Design of Experiments (DoE) .
  • Contradiction Analysis : Compare reaction kinetics (e.g., Ru vs. Pd catalysts) using in-situ FTIR .

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